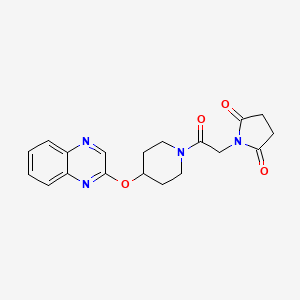
2-(1,3-benzodioxol-5-yl)-2-(1H-indol-3-yl)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,3-benzodioxol-5-yl)-2-(1H-indol-3-yl)ethanamine, also known as 2C-B, is a synthetic psychoactive substance that belongs to the phenethylamine family. It was first synthesized by Alexander Shulgin in 1974 and has since gained popularity as a recreational drug due to its euphoric and hallucinogenic effects. However, 2C-B has also shown potential in scientific research due to its unique chemical structure and properties.
Mechanism of Action
2-(1,3-benzodioxol-5-yl)-2-(1H-indol-3-yl)ethanamine acts as a partial agonist at the 5-HT2A receptor, which is a subtype of the serotonin receptor. It also has moderate affinity for the 5-HT2B and 5-HT2C receptors. Activation of the 5-HT2A receptor by 2-(1,3-benzodioxol-5-yl)-2-(1H-indol-3-yl)ethanamine leads to an increase in serotonin release and a cascade of downstream effects that ultimately result in the drug's psychoactive effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(1,3-benzodioxol-5-yl)-2-(1H-indol-3-yl)ethanamine are not fully understood, but it is known to cause changes in perception, mood, and cognition. It has been reported to induce euphoria, visual and auditory hallucinations, and altered sensory experiences. It may also cause changes in heart rate, blood pressure, and body temperature.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(1,3-benzodioxol-5-yl)-2-(1H-indol-3-yl)ethanamine in lab experiments is its ability to selectively target the serotonin system. This makes it a useful tool for studying the role of serotonin in various psychiatric disorders. However, its psychoactive effects also make it difficult to use in certain types of experiments, as it may influence the behavior of study participants and confound results.
Future Directions
There are several potential future directions for research on 2-(1,3-benzodioxol-5-yl)-2-(1H-indol-3-yl)ethanamine. One area of interest is its potential as a treatment for depression and anxiety. Studies have shown that 2-(1,3-benzodioxol-5-yl)-2-(1H-indol-3-yl)ethanamine can induce a state of heightened empathy and emotional openness, which may be beneficial in psychotherapy settings. Another area of interest is its potential as a tool for studying the neural basis of consciousness and altered states of consciousness. Further research is needed to fully understand the effects and potential applications of 2-(1,3-benzodioxol-5-yl)-2-(1H-indol-3-yl)ethanamine in scientific research.
Synthesis Methods
The synthesis of 2-(1,3-benzodioxol-5-yl)-2-(1H-indol-3-yl)ethanamine involves the reaction of 2,5-dimethoxybenzaldehyde with nitroethane to form 2,5-dimethoxyphenethylamine. This intermediate is then reacted with indole-3-carboxaldehyde to produce 2-(1,3-benzodioxol-5-yl)-2-(1H-indol-3-yl)ethanamine. The synthesis of 2-(1,3-benzodioxol-5-yl)-2-(1H-indol-3-yl)ethanamine requires advanced knowledge of organic chemistry and should only be attempted by trained professionals in a controlled laboratory setting.
Scientific Research Applications
2-(1,3-benzodioxol-5-yl)-2-(1H-indol-3-yl)ethanamine has shown potential in scientific research as a tool to study the serotonin system in the brain. Its chemical structure is similar to that of serotonin, a neurotransmitter that plays a crucial role in regulating mood, appetite, and sleep. By studying the effects of 2-(1,3-benzodioxol-5-yl)-2-(1H-indol-3-yl)ethanamine on the serotonin system, researchers hope to gain insight into the underlying mechanisms of various psychiatric disorders such as depression, anxiety, and addiction.
properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-2-(1H-indol-3-yl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c18-8-13(11-5-6-16-17(7-11)21-10-20-16)14-9-19-15-4-2-1-3-12(14)15/h1-7,9,13,19H,8,10,18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDWOJIBKVAHWJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(CN)C3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,3-benzodioxol-5-yl)-2-(1H-indol-3-yl)ethanamine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-benzyl-N-[2-(2,4-dichlorophenyl)ethyl]piperidin-4-amine](/img/structure/B2901657.png)
![2-Methyl-4-(4-methylpiperazin-1-yl)benzofuro[3,2-d]pyrimidine](/img/structure/B2901660.png)
![1-{1-[(Pyridin-3-yl)methyl]pyrrolidin-3-yl}ethan-1-one](/img/structure/B2901662.png)
![N-(2-([2,3'-bithiophen]-5-yl)ethyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide](/img/structure/B2901665.png)


![2-[(2-Methylpropan-2-yl)oxycarbonylamino]bicyclo[4.1.0]heptane-2-carboxylic acid](/img/structure/B2901670.png)

![(2Z)-N-acetyl-6,8-dichloro-2-[(4-cyanophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2901672.png)


![(E)-1-(hydroxyimino)-3,3,6-trimethyl-2,3,4,7-tetrahydro-1H-indolo[2,3-c]quinoline 5-oxide](/img/structure/B2901675.png)

